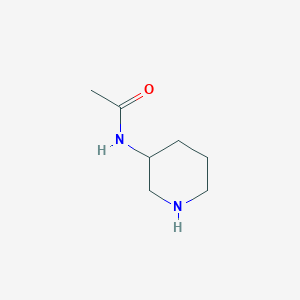

3-Acetamidopiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-piperidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSCZDWARFWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400219 | |

| Record name | 3-Acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5810-55-9 | |

| Record name | 3-Acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(piperidin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetamidopiperidine

For researchers, scientists, and professionals in drug development, 3-Acetamidopiperidine, with its CAS Number 5810-55-9 , represents a significant building block in the synthesis of novel pharmaceutical agents. This comprehensive guide delves into the core chemical and physical properties, safety and handling protocols, and potential synthetic routes of this versatile piperidine derivative.

Core Properties of this compound

This compound, also known as N-(piperidin-3-yl)acetamide, possesses a unique combination of a piperidine ring and an acetamido group, which imparts specific physicochemical characteristics crucial for its application in medicinal chemistry.[1][2]

| Property | Value | Reference |

| CAS Number | 5810-55-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄N₂O | [5] |

| Molecular Weight | 142.20 g/mol | [5] |

| Melting Point | 81 °C | |

| Boiling Point | 318.5±31.0 °C (Predicted) | |

| Density | 1.02 g/cm³ | |

| Solubility | Soluble in Methanol | |

| Appearance | White to Almost white powder to crystal | |

| pKa (Predicted) | 15.94±0.20 |

Safety and Handling

Understanding the hazard profile of this compound is paramount for its safe handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential hazards.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed[5][6] |

Precautionary Statements: [5]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][8]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acetylation of 3-aminopiperidine. The latter can be synthesized through various routes, often starting from readily available precursors like L-glutamic acid or through enzymatic cascades.[9][10]

Illustrative Synthesis Workflow for 3-Substituted Piperidines

The following diagram illustrates a generalized synthetic pathway for obtaining 3-substituted piperidine derivatives, a common strategy in medicinal chemistry.

Caption: Generalized workflow for the synthesis of 3-substituted piperidine derivatives.

Experimental Protocol: Acetylation of 3-Aminopiperidine

This protocol outlines a general procedure for the synthesis of this compound from 3-aminopiperidine.

Materials:

-

3-Aminopiperidine dihydrochloride

-

Triethylamine (Et₃N)

-

Acetic anhydride (Ac₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-aminopiperidine dihydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[11][12] Derivatives of piperidine have shown a wide range of activities, including but not limited to, anticancer, antiviral, and neuroprotective effects.[12] The biological activity is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A standard workflow for the biological screening of new chemical entities.

The versatile nature of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents. Further research into its biological activities and mechanism of action is warranted to fully explore its potential in drug discovery.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 5810-55-9 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. parchem.com [parchem.com]

- 5. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Synthesis and Characterization of 3-Acetamidopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Acetamidopiperidine, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic routes, detailed experimental protocols, and a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity and ease of comparison. Logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as N-(piperidin-3-yl)acetamide, is a piperidine derivative of significant interest in the pharmaceutical industry. The piperidine scaffold is a prevalent structural motif in a vast array of bioactive molecules and approved drugs. The presence of an acetamido group at the 3-position provides a key site for further functionalization and hydrogen bonding interactions, making it a crucial intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its synthesis and a complete characterization are paramount for its effective utilization in drug discovery and development pipelines.

Synthesis of this compound

Two primary synthetic strategies have been established for the preparation of this compound: the acetylation of 3-aminopiperidine and the reduction of N-acetyl-3-aminopyridine.

Method 1: Acetylation of 3-Aminopiperidine

This is the most direct approach, involving the reaction of commercially available 3-aminopiperidine with an acetylating agent.

Materials:

-

3-Aminopiperidine

-

Acetyl chloride or Acetic anhydride

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopiperidine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Method 2: Reduction of N-acetyl-3-aminopyridine

This method involves the catalytic hydrogenation of N-acetyl-3-aminopyridine to yield the corresponding piperidine derivative.

Materials:

-

N-acetyl-3-aminopyridine

-

Palladium on carbon (Pd/C, 5% or 10%) or Platinum oxide (PtO₂)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite

Procedure:

-

To a solution of N-acetyl-3-aminopyridine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add the palladium on carbon catalyst (typically 5-10 mol%).

-

Place the vessel in a Parr hydrogenator.

-

Pressurize the system with hydrogen gas (typically 50-100 psi) and shake or stir the reaction mixture at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Workflow Visualizations

The following diagrams illustrate the logical flow of the synthetic and characterization processes.

Characterization Data

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| CAS Number | 5810-55-9 |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 81 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | br s | 1H | -NH- (amide) |

| ~3.8-4.0 | m | 1H | H-3 (methine proton on piperidine ring) |

| ~3.0-3.2 | m | 2H | H-2eq, H-6eq (equatorial protons on piperidine ring) |

| ~2.5-2.7 | m | 2H | H-2ax, H-6ax (axial protons on piperidine ring) |

| ~1.9-2.1 | m | 2H | H-4eq, H-5eq (equatorial protons on piperidine ring) |

| 1.98 | s | 3H | -COCH₃ (acetyl methyl protons) |

| ~1.5-1.7 | m | 2H | H-4ax, H-5ax (axial protons on piperidine ring) |

| ~1.4-1.6 | br s | 1H | -NH- (piperidine) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170.0 | -C=O (amide carbonyl) |

| ~48.0 | C-3 (methine carbon on piperidine ring) |

| ~46.0 | C-2 (methylene carbon on piperidine ring) |

| ~45.0 | C-6 (methylene carbon on piperidine ring) |

| ~31.0 | C-4 (methylene carbon on piperidine ring) |

| ~25.0 | C-5 (methylene carbon on piperidine ring) |

| ~23.0 | -COCH₃ (acetyl methyl carbon) |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch (amide and piperidine) |

| ~2930, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (amide II band) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular ion) |

| 99 | [M - CH₃CO]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 43 | [CH₃CO]⁺ |

Conclusion

This technical guide has detailed the primary synthetic routes and comprehensive characterization profile of this compound. The provided experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The logical workflows presented in a visual format aim to streamline the synthesis and characterization processes in the laboratory. The information contained herein should facilitate the efficient and effective use of this important chemical intermediate in the pursuit of novel therapeutic agents.

An In-depth Technical Guide to 3-Acetamidopiperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1][3] This guide focuses on a key derivative, 3-Acetamidopiperidine, providing a detailed overview of its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a derivative of piperidine where an acetamido group is attached to the third carbon of the piperidine ring.

IUPAC Name: N-(piperidin-3-yl)acetamide[4]

Chemical Structure:

Synonyms: this compound, N-(3-piperidinyl)acetamide, 3-Acetylaminopiperidine[4]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are essential for its application in chemical synthesis and drug design.

| Property | Value | Reference(s) |

| CAS Number | 5810-55-9 | [4] |

| Molecular Formula | C₇H₁₄N₂O | [4] |

| Molecular Weight | 142.20 g/mol | [4] |

| Melting Point | 75-80 °C | |

| Boiling Point | 318.5±31.0 °C (Predicted) | |

| Density | 1.02 g/cm³ (Predicted) | |

| InChI Key | BCXSCZDWARFWAW-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(=O)NC1CCCNC1 | |

| Appearance | White to Almost white powder/crystal | |

| Storage Temperature | Room Temperature |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 3-aminopiperidine. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, such as acetic anhydride or acetyl chloride. A general, representative protocol is detailed below.

Objective: To synthesize N-(piperidin-3-yl)acetamide from 3-aminopiperidine.

Materials and Reagents:

-

3-Aminopiperidine dihydrochloride

-

Acetic Anhydride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in dichloromethane.

-

Basification: Cool the solution in an ice bath (0 °C). Add triethylamine (a slight excess, ~2.2-2.5 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1-1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with dichloromethane.

-

Combine all organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be purified by recrystallization or column chromatography on silica gel to obtain the final product in high purity.

Logical Workflow and Visualization

The synthesis of this compound is a straightforward yet critical process for generating this valuable building block. The logical workflow involves the preparation of the free amine from its salt, followed by the core acylation reaction and subsequent purification.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a fundamental building block for drug discovery and development, stemming from the privileged piperidine core. Its straightforward synthesis and versatile structure allow for its incorporation into a wide range of complex molecules targeting various biological pathways. The data and protocols provided in this guide offer a solid foundation for researchers and scientists working to leverage this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of 3-Acetamidopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: N-(piperidin-3-yl)acetamide

-

Molecular Formula: C₇H₁₄N₂O[1]

-

Molecular Weight: 142.20 g/mol [1]

-

CAS Number: 5810-55-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Acetamidopiperidine. These predictions are based on the known chemical shifts of similar piperidine and acetamide derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.2 | Multiplet | 1H | H3 (CH-NHAc) |

| ~ 3.0 - 3.2 | Multiplet | 2H | H2eq, H6eq |

| ~ 2.5 - 2.7 | Multiplet | 2H | H2ax, H6ax |

| ~ 1.95 | Singlet | 3H | CH₃ (Acetyl) |

| ~ 1.7 - 1.9 | Multiplet | 2H | H4eq, H5eq |

| ~ 1.4 - 1.6 | Multiplet | 2H | H4ax, H5ax |

| ~ 1.5 - 2.5 (broad) | Singlet | 1H | NH (Piperidine) |

| ~ 7.5 - 8.0 (broad) | Singlet | 1H | NH (Amide) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C=O (Amide) |

| ~ 48.0 | C3 |

| ~ 46.5 | C2 |

| ~ 45.0 | C6 |

| ~ 30.0 | C4 |

| ~ 25.0 | C5 |

| ~ 23.5 | CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Strong, Broad | N-H Stretch (Amide and Piperidine) |

| ~ 2850 - 2950 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| ~ 1450 | Medium | C-H Bend (CH₂) |

| ~ 1370 | Medium | C-H Bend (CH₃) |

| ~ 1250 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 125 | [M - NH₃]⁺ |

| 99 | [M - CH₃CO]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 57 | [CH₃CONH₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

5.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

5.2 IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).

-

ATR: Place a small amount of the solid or liquid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber.

5.3 Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Acquire the mass spectrum in positive ion mode.

-

EI-MS: Introduce the sample (often via a gas chromatograph, GC) into the ion source where it is bombarded with electrons.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

-

Data Processing: The resulting mass spectrum will show the relative abundance of different ions as a function of their m/z ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

Physical and chemical properties of 3-Acetamidopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamidopiperidine, also known as N-(piperidin-3-yl)acetamide, is a heterocyclic organic compound featuring a piperidine ring N-acetylated at the 3-position. The piperidine scaffold is a significant pharmacophore found in a wide array of pharmaceuticals and biologically active molecules, suggesting the potential of its derivatives in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its synthesis and characterization by modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific biological signaling pathways for this compound are not extensively documented, this guide discusses the general biological significance of piperidine derivatives.

Core Properties of this compound

This compound is a solid at room temperature, appearing as a white to almost white crystalline powder.[3] It is soluble in methanol.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(piperidin-3-yl)acetamide | [1] |

| Synonyms | This compound, N-(3-Piperidinyl)acetamide | [1] |

| CAS Number | 5810-55-9 | [1] |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 81 °C | [3] |

| Boiling Point | 318.5 ± 31.0 °C (Predicted) | [3] |

| Density | 1.02 g/cm³ | [3] |

| pKa | 15.94 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 3-aminopiperidine. A general and effective method involves the reaction of 3-aminopiperidine with an acetylating agent such as acetic anhydride.

This protocol is a representative procedure for the acetylation of a primary amine and can be adapted for the synthesis of this compound.

-

Dissolution: Dissolve 3-aminopiperidine in a suitable solvent, such as dichloromethane or an aqueous medium.

-

Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution to act as a proton scavenger.

-

Acetylation: Slowly add acetic anhydride (1.0-1.2 equivalents) to the stirred solution at a controlled temperature, typically 0-25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: A general workflow for the synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments.

-

Data Processing and Interpretation: Process the acquired data (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ), signal multiplicities, and coupling constants (J) are analyzed to confirm the molecular structure.

Expected ¹H NMR Spectral Features:

-

A singlet for the acetyl methyl protons (CH₃).

-

Multiplets for the protons on the piperidine ring, with distinct chemical shifts for the protons at C2, C3, C4, C5, and C6.

-

A broad singlet for the amide N-H proton.

-

A broad singlet for the piperidine N-H proton.

Expected ¹³C NMR Spectral Features:

-

A peak for the acetyl methyl carbon.

-

A peak for the carbonyl carbon of the amide group.

-

Distinct peaks for the five carbon atoms of the piperidine ring.

IR spectroscopy is used to identify the functional groups present in this compound.

General Protocol for IR Analysis:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Interpretation: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups.

Expected IR Absorption Bands:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the secondary amine and amide.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the piperidine ring and the methyl group.

-

C=O stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

N-H bending (Amide II): A band around 1550 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

General Protocol for MS Analysis:

-

Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which will typically produce the protonated molecule [M+H]⁺.

-

Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Expected Mass Spectral Data:

-

Molecular Ion: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 143.2.

-

Fragmentation: Common fragmentation pathways for piperidine derivatives include cleavage of the piperidine ring and loss of substituents. For this compound, fragmentation may involve the loss of the acetamido group or parts thereof.

Caption: Workflow for the analytical characterization of this compound.

Biological and Pharmacological Context

The piperidine ring is a key structural component in many biologically active compounds and approved drugs.[2][4] Its presence can influence a molecule's pharmacological properties, including its ability to cross cell membranes and interact with biological targets.[4] Derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[1]

While specific signaling pathways and detailed biological activities for this compound are not extensively reported in the literature, its structural similarity to other bioactive piperidine derivatives suggests it could be a valuable building block in the synthesis of new chemical entities for biological screening.[1] The acetamido group can participate in hydrogen bonding, which may be crucial for interactions with biological macromolecules such as enzymes and receptors. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

Conclusion

This compound is a readily synthesizable piperidine derivative with well-defined physical and chemical properties. This guide has provided an overview of these properties and outlined standard experimental protocols for its synthesis and characterization. For researchers and drug development professionals, this compound represents a versatile scaffold and a potential starting point for the development of novel therapeutic agents. Future studies are needed to fully elucidate its biological activities and potential roles in modulating cellular signaling pathways.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Acetamidopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted physicochemical properties of 3-Acetamidopiperidine (CAS No: 5810-55-9), a key building block in pharmaceutical synthesis. Due to the limited publicly available experimental data for this specific compound, this document integrates established chemical principles of its core functional groups—a secondary amide and a substituted piperidine ring—to project its solubility and stability characteristics. Detailed, standardized experimental protocols for the empirical determination of these properties are also presented to guide researchers in their laboratory work.

Introduction

This compound, also known as N-(3-Piperidinyl)acetamide, is a valuable heterocyclic amine derivative. Its structural motif, featuring both a hydrogen bond donor and acceptor, makes it a significant component in the design of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, formulation development, and process chemistry. This guide aims to consolidate the known information and provide a predictive assessment of its behavior, alongside practical methodologies for its analysis.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 5810-55-9 | N/A |

| Molecular Formula | C₇H₁₄N₂O | N/A |

| Molecular Weight | 142.20 g/mol | N/A |

| Appearance | White to almost white powder or crystal | N/A |

| Melting Point | 81 °C | N/A |

| Boiling Point (Predicted) | 318.5 ± 31.0 °C | N/A |

| Density (Predicted) | 1.02 g/cm³ | N/A |

| pKa (Predicted) | 15.94 ± 0.20 | N/A |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure, a qualitative and predicted solubility profile can be established.

Qualitative and Predicted Solubility

The presence of the amide and the secondary amine in the piperidine ring suggests that this compound will exhibit a degree of polarity and the capacity for hydrogen bonding.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Soluble | The amine and amide groups can form hydrogen bonds with water. |

| Methanol | Soluble | Stated as soluble in available datasheets. Hydrogen bonding is favorable. |

| Ethanol | Soluble | Expected to be soluble due to its polarity and hydrogen bonding capability. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Moderately Soluble | Expected to be a suitable solvent, though perhaps less effective than more polar options. |

| Non-Polar Solvents | ||

| Dichloromethane | Slightly Soluble to Insoluble | Limited polarity suggests poor solubility. |

| Hexane | Insoluble | The significant polarity difference will likely result in insolubility. |

Experimental Protocol for Quantitative Solubility Determination

A standardized equilibrium shake-flask method is recommended for the precise determination of solubility.

Objective: To determine the quantitative solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using the validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Stability Profile and Degradation Pathways

Predicted Stability

This compound contains two primary functional groups that will dictate its stability: the acetamide group and the secondary amine within the piperidine ring.

-

Hydrolytic Stability: The acetamide functional group is susceptible to hydrolysis under both acidic and basic conditions.[1]

-

Acidic Conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 3-aminopiperidine and acetic acid.[1]

-

Basic Conditions: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can lead to the cleavage of the amide bond, also yielding 3-aminopiperidine and an acetate salt.[1]

-

-

Oxidative Stability: The secondary amine of the piperidine ring is susceptible to oxidation. Oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.

-

Photostability: The piperidine ring itself does not possess a significant chromophore to absorb UV-Vis light, suggesting a degree of photostability. However, photodegradation can be initiated by radical mechanisms, and empirical testing is necessary for confirmation. Studies on piperidine itself have shown that it can undergo photo-oxidation, leading to various degradation products including imines and ring-opened species.[2][3]

-

Thermal Stability: The compound has a reported melting point of 81 °C. At elevated temperatures, thermal decomposition may occur. The specific decomposition pathway would need to be determined experimentally.

Proposed Degradation Pathways

Based on the chemical principles outlined above, the following degradation pathways are proposed for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol describes a general approach for stress testing to evaluate the stability of this compound under various conditions, in line with principles from ICH guidelines.

Objective: To investigate the degradation of this compound under forced conditions to identify potential degradation products and pathways.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

High-purity water and other relevant solvents

-

pH meter

-

Temperature-controlled ovens or climate chambers

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Place solid and solution samples in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acid and base-stressed samples before analysis.

-

Dilute all samples to a suitable concentration.

-

Analyze the stressed samples and an unstressed control sample using a validated stability-indicating analytical method.

-

Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

-

Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended approach.

HPLC-UV Method Development (General Approach)

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the parent compound from its potential degradation products.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be necessary due to the lack of a strong chromophore in the molecule.

-

Derivatization: For enhanced sensitivity and selectivity, pre-column derivatization with a UV-active agent that reacts with the secondary amine could be employed.

LC-MS/MS for Degradant Identification

For the identification and characterization of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. It provides molecular weight information and fragmentation patterns that are essential for structure elucidation.

Conclusion

While specific, quantitative solubility and stability data for this compound are limited in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the fundamental chemistry of the acetamide and piperidine functionalities, its behavior can be predicted with a reasonable degree of confidence. The detailed experimental protocols provided herein offer a clear path for generating the necessary empirical data to support its use in pharmaceutical research and development. It is strongly recommended that these experimental studies be conducted to confirm the predicted properties and ensure the quality and reliability of processes and formulations involving this compound.

References

The Piperidine Scaffold: A Journey from Natural Toxins to Modern Therapeutics

An In-depth Technical Guide on the Discovery and History of 3-Substituted Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its favorable pharmacokinetic properties have made it a privileged structure in medicinal chemistry. This technical guide delves into the rich history and discovery of 3-substituted piperidine derivatives, tracing their evolution from potent natural alkaloids to sophisticated synthetic drugs that have revolutionized the treatment of numerous diseases. We will explore seminal discoveries, key chemical syntheses, and the intricate signaling pathways modulated by these remarkable compounds.

From Ancient Poisons to Early Pharmacological Probes: The Natural Alkaloids

The story of 3-substituted piperidines begins not in the laboratory, but in nature, with the isolation and characterization of potent alkaloids that have played significant roles in history and medicine.

Coniine: The Hemlock's Kiss of Death and a Milestone in Chemistry

One of the earliest and most infamous piperidine alkaloids is coniine, the toxic principle of poison hemlock (Conium maculatum). This 2-propylpiperidine derivative holds a significant place in history as the poison used in the execution of the philosopher Socrates in 399 BC.[1] In the realm of chemistry, coniine is celebrated for two major achievements: it was the first alkaloid to have its chemical structure elucidated in 1881 and the first to be chemically synthesized in 1886.[1][2]

The structural elucidation of coniine was a landmark achievement, and its first synthesis by Ladenburg in 1886 marked a pivotal moment in organic chemistry, demonstrating that complex natural products could be constructed in the laboratory.[2]

Lobeline: The Dual-Faced Alkaloid from Indian Tobacco

Another historically significant piperidine alkaloid is lobeline, isolated from Lobelia inflata, commonly known as Indian tobacco.[3] Native Americans have a long history of using this plant for its medicinal properties.[3] Lobeline, a more complex molecule with substituents at both the 2- and 6-positions of the piperidine ring, has a fascinating pharmacological profile. It acts on nicotinic acetylcholine receptors and has been investigated for its potential in treating substance abuse and neurological disorders.[3]

The early investigations into these natural alkaloids laid the crucial groundwork for understanding the biological activities of the piperidine scaffold and inspired generations of chemists to synthesize and explore novel derivatives.

The Dawn of a New Era: The Rise of Synthetic 3-Substituted Piperidine Drugs

Building on the knowledge gleaned from natural alkaloids, the mid-20th century witnessed the dawn of a new era in medicinal chemistry, with the development of synthetic piperidine derivatives that would become blockbuster drugs. This section will focus on the discovery and development of several key 3-substituted piperidine drugs that have had a profound impact on medicine.

Methylphenidate: A Stimulant for Focus and Attention

Methylphenidate, widely known by its trade name Ritalin, is a central nervous system stimulant first synthesized in 1944.[4] Initially explored for other indications, its efficacy in treating what is now known as Attention-Deficit/Hyperactivity Disorder (ADHD) was discovered later, and it was approved by the FDA for this use in 1955.[4] The discovery of methylphenidate's therapeutic utility in ADHD was a significant breakthrough in child psychiatry.

Paroxetine: A Selective Approach to Serotonin Reuptake Inhibition

The development of paroxetine (Paxil) in the late 1960s was a direct result of the quest for antidepressants with improved side-effect profiles compared to the older tricyclic antidepressants.[5] The research focused on creating a molecule that could selectively inhibit the reuptake of serotonin without significantly affecting other neurotransmitter systems.[1] Paroxetine, a 3-substituted phenylpiperidine derivative, emerged as a potent and selective serotonin reuptake inhibitor (SSRI), and its approval in 1992 marked a major advancement in the treatment of depression and anxiety disorders.[1][6]

Haloperidol: A Butyrophenone Antipsychotic

Haloperidol (Haldol) is a butyrophenone derivative and a potent antipsychotic medication discovered in the late 1950s. It represented a significant advancement in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves the blockade of dopamine D2 receptors in the brain.[3]

Biperiden: Targeting Muscarinic Receptors for Parkinson's Disease

Biperiden (Akineton) was synthesized in Germany, with a patent filed in 1953.[7] This anticholinergic agent is used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[7] It acts as an antagonist at muscarinic acetylcholine receptors, with a preference for the M1 subtype.[2][8]

3-Methylfentanyl: A Potent Synthetic Opioid

The development of fentanyl in 1960 spurred the synthesis of numerous analogs, including 3-methylfentanyl, which was first synthesized in 1974.[9][10] This potent opioid analgesic is estimated to be significantly stronger than morphine and is a testament to the profound impact that substitution on the piperidine ring can have on pharmacological activity.[10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the discussed synthetic 3-substituted piperidine derivatives, providing a comparative overview of their potency and selectivity.

| Drug | Primary Target | Ki (nM) | ED50 (mg/kg) | Notes |

| Methylphenidate | Dopamine Transporter (DAT) | 34 (racemic) | - | IC50 for d-MPH is lower.[11] |

| Norepinephrine Transporter (NET) | 339 (racemic) | - | [11] | |

| Paroxetine | Serotonin Transporter (SERT) | ~0.07 | - | High affinity and selectivity.[12] |

| Norepinephrine Transporter (NET) | ~40 | - | [12] | |

| Haloperidol | Dopamine D2 Receptor | 0.89 | 0.13 | High affinity antagonist.[3][13] |

| α1-Adrenergic Receptor | - | 0.42 | [3] | |

| Biperiden | Muscarinic M1 Receptor | 0.48 | - | Selective M1 antagonist.[8][14] |

| Muscarinic M2 Receptor | 6.3 | - | [8][14] | |

| Muscarinic M3 Receptor | 3.9 | - | [8][14] | |

| Muscarinic M4 Receptor | 2.4 | - | [8][14] | |

| (+)-cis-3-Methylfentanyl | µ-Opioid Receptor | - | 0.00058 | ~20 times more potent than fentanyl.[15] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 3-substituted piperidine derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of downstream signaling pathways.

Dopaminergic Signaling (Methylphenidate & Haloperidol)

Methylphenidate exerts its stimulant effects by blocking the dopamine transporter (DAT), increasing the extracellular concentration of dopamine. Haloperidol, in contrast, acts as an antagonist at the dopamine D2 receptor, a G-protein coupled receptor (GPCR) linked to Gi/o proteins. D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking this receptor, haloperidol prevents this inhibition.

Caption: Antagonism of the Dopamine D2 Receptor by Haloperidol.

Serotonergic Signaling (Paroxetine)

Paroxetine's antidepressant and anxiolytic effects stem from its potent and selective inhibition of the serotonin transporter (SERT). By blocking SERT, paroxetine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Caption: Mechanism of Action of Paroxetine at the Serotonin Transporter.

Cholinergic Signaling (Biperiden)

Biperiden functions as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are Gq-coupled GPCRs that, upon activation by acetylcholine, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Biperiden blocks this signaling cascade.

Caption: Antagonism of the Muscarinic M1 Receptor by Biperiden.

Opioid Signaling (3-Methylfentanyl)

3-Methylfentanyl is a potent agonist at the µ-opioid receptor, a Gi/o-coupled GPCR. Activation of this receptor leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and also modulates ion channels. Additionally, it triggers the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.

Caption: Dual Signaling Pathways of the µ-Opioid Receptor.

Experimental Protocols: Synthesis of Key 3-Substituted Piperidine Derivatives

The following sections provide detailed methodologies for the synthesis of the discussed compounds, based on published procedures. These are intended for informational purposes for qualified researchers.

Synthesis of (±)-threo-Methylphenidate

The synthesis of methylphenidate can be achieved through a multi-step process starting from 2-chloropyridine and phenylacetonitrile.

-

Preparation of α-phenyl-2-pyridineacetonitrile: To a solution of phenylacetonitrile in a suitable solvent such as dimethylformamide, a strong base like sodium hydride is added at 0 °C. The mixture is stirred, and then 2-chloropyridine is added. The reaction is allowed to proceed at room temperature.

-

Hydrolysis to ritalinic acid: The resulting α-phenyl-2-pyridineacetonitrile is hydrolyzed under acidic conditions (e.g., concentrated HCl) at reflux to yield ritalinic acid hydrochloride.

-

Esterification to methylphenidate: Ritalinic acid hydrochloride is then esterified by refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) to produce methylphenidate hydrochloride.

Synthesis of (±)-Paroxetine

A common synthetic route to paroxetine involves the coupling of a 3-substituted-4-(4-fluorophenyl)piperidine intermediate with sesamol.

-

Preparation of 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine: This intermediate can be synthesized through various routes, often involving a multi-step process starting from commercially available materials.

-

Activation of the hydroxyl group: The hydroxyl group of the piperidine intermediate is activated, for example, by conversion to a tosylate or mesylate.

-

Coupling with sesamol: The activated intermediate is then reacted with sesamol in the presence of a base (e.g., sodium hydride) in a suitable solvent like DMF to afford N-protected paroxetine.

-

Deprotection: The final step involves the removal of the nitrogen protecting group (if present) to yield paroxetine.

Synthesis of Haloperidol

Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

-

Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate is prepared from 4-chlorophenylmagnesium bromide and 1-benzyl-4-piperidone, followed by debenzylation.

-

Alkylation: 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-1-(4-fluorophenyl)-1-butanone in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide to yield haloperidol.[16]

Synthesis of Biperiden

The synthesis of biperiden can be achieved through a Grignard reaction.

-

Preparation of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(1-piperidyl)-1-propanone: This intermediate is prepared via a Mannich reaction between 5-acetyl-2-norbornene, piperidine hydrochloride, and paraformaldehyde.[17]

-

Grignard Reaction: The prepared propanone derivative is then reacted with phenylmagnesium bromide in an appropriate solvent like diethyl ether to yield biperiden.

Conclusion

The journey of 3-substituted piperidine derivatives, from their origins as potent natural toxins to their current status as indispensable therapeutic agents, is a testament to the power of chemical synthesis and the relentless pursuit of new medicines. The historical discoveries of coniine and lobeline paved the way for the rational design and development of synthetic analogs with improved efficacy and safety profiles. The seminal discoveries of methylphenidate, paroxetine, haloperidol, and biperiden have transformed the treatment of a wide range of debilitating neurological and psychiatric disorders. As our understanding of the intricate signaling pathways these molecules modulate continues to grow, so too will the opportunities to develop even more selective and effective 3-substituted piperidine-based therapies for the future.

References

- 1. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 2. [Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 5. myexperiment.org [myexperiment.org]

- 6. 3-Methylfentanyl | C23H30N2O | CID 61996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]

- 10. 3-Methylfentanyl - Wikipedia [en.wikipedia.org]

- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 12. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 15. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 16. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]

- 17. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Biological significance of the piperidine scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a dominant structural motif in the landscape of modern drug discovery.[1][2] Its remarkable prevalence in a vast number of FDA-approved drugs has cemented its status as a "privileged scaffold".[1][3] This guide explores the multifaceted biological significance of the piperidine core, detailing its physicochemical advantages, diverse pharmacological applications, and the strategic considerations for its incorporation into novel therapeutic agents.

The Physicochemical Advantage of the Piperidine Moiety

The success of the piperidine scaffold in drug design is not coincidental; it stems from a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][4]

-

Controlled Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is mostly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins, a key factor for binding affinity.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms grant the piperidine ring conformational flexibility, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents to optimize interactions with diverse biological targets.[1][4]

-

Modulation of Physicochemical Properties: The piperidine scaffold provides a versatile platform for chemists to fine-tune critical drug-like properties. The introduction of the piperidine moiety can modulate lipophilicity and aqueous solubility.[4][5] This balance is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]

Pharmacological Diversity and Applications

Piperidine derivatives exhibit a broad spectrum of pharmacological activities, making them invaluable in treating a wide range of diseases.[7][8] Their derivatives are found in over twenty classes of pharmaceuticals.[2] This versatility arises from the scaffold's ability to present pharmacophoric elements in a three-dimensional arrangement that is recognized by a multitude of biological targets.

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[4] Prominent examples include methylphenidate for ADHD, and the antipsychotic risperidone.[9]

-

Pain Management (Analgesics): The piperidine ring is a critical structural feature in many synthetic opioids that modulate pain perception by acting as agonists at µ-opioid receptors.[10][11] This includes well-known analgesics like meperidine and fentanyl.[11]

-

Cancer: Synthetic piperidines have emerged as a promising class of anticancer agents that can induce apoptosis and cause cell cycle arrest.[3][11]

-

Alzheimer's Disease: The piperidine moiety is a key component in drugs developed for Alzheimer's disease, such as Donepezil.[7][12]

-

Antiviral and Antimicrobial Agents: Piperidine-containing molecules have been successfully developed as potent antagonists for viral entry, such as CCR5 antagonists for HIV.[3] They also exhibit a range of antibacterial and antifungal properties.[8][13]

The Piperidine Scaffold in FDA-Approved Drugs

The ubiquity of the piperidine ring in clinically used pharmaceuticals highlights its importance. Below is a table summarizing representative FDA-approved drugs that feature this privileged scaffold.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Risperidone | Antipsychotic | Antagonist of Dopamine D2 and Serotonin 5-HT2A receptors. |

| Donepezil | Alzheimer's Disease | Reversible inhibitor of acetylcholinesterase (AChE).[12] |

| Methylphenidate | ADHD | Norepinephrine and dopamine reuptake inhibitor.[9] |

| Fentanyl | Analgesic | Potent µ-opioid receptor agonist.[10] |

| Paroxetine | Antidepressant | Selective serotonin reuptake inhibitor (SSRI).[9] |

| Raloxifene | Osteoporosis | Selective estrogen receptor modulator (SERM).[9] |

| Thioridazine | Antipsychotic | Dopamine receptor antagonist.[9] |

| Fexofenadine | Antihistamine | Histamine H1 receptor antagonist.[9] |

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of piperidine derivatives can be finely tuned by modifying the substituents on the ring. The following table presents SAR data for a series of piperidine-based Farnesyltransferase (FTase) inhibitors, demonstrating the impact of structural modifications on potency.

| Compound | R Group | FTase Inhibition IC₅₀ (nM) |

| Lead Compound (1) | Nitropiperidin-2-one | 420 |

| Compound 7 | 5,6-Dehydropiperidine | 13 |

| Compound 8 | Piperidine | 3.7 |

| (+)-8 (Enantiomer) | Piperidine | 1.9 |

| (-)-8 (Enantiomer) | Piperidine | > 310 |

| Data sourced from a study on novel piperidine inhibitors of Farnesyltransferase.[14] |

General SAR Observations:

-

Reduction of the piperidin-2-one to the corresponding piperidine core significantly increased potency by over 10-fold (Compound 1 vs. 8).[14]

-

The stereochemistry of the piperidine ring plays a critical role in activity, with the (+)-enantiomer of compound 8 being significantly more potent than the (-)-enantiomer.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which piperidine-based drugs operate is crucial for understanding their mechanism of action.

Mechanism of Action: Opioid Receptor Signaling

Many potent analgesics are piperidine derivatives that act on the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of a piperidine agonist like fentanyl initiates a signaling cascade that ultimately leads to reduced neuronal excitability and analgesia.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 14. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Acetamidopiperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design. Within this important class of heterocycles, 3-Acetamidopiperidine serves as a crucial and versatile building block for the synthesis of novel therapeutic agents. This technical guide explores the applications of the this compound core in research, providing insights into its role in the development of compounds with significant pharmacological activities.

Synthetic Utility: A Gateway to Chemical Diversity

This compound is a valuable starting material for generating libraries of compounds for drug discovery programs. Its structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). A general workflow for the synthesis of this compound derivatives often involves the modification of the piperidine nitrogen and, in some cases, further functionalization of the ring.

Below is a conceptual workflow illustrating the synthetic derivatization of a 3-aminopiperidine precursor, which can be readily acetylated to form the this compound scaffold.

Caption: General synthetic workflow for the derivatization of this compound.

Applications in Drug Discovery: Case Studies

The true utility of the this compound scaffold is demonstrated through its incorporation into molecules with specific biological activities. Below are case studies illustrating its application in the development of potent and selective inhibitors for different therapeutic targets.

Case Study 1: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins. Inhibition of Cat K is a promising therapeutic strategy for the treatment of osteoporosis. Researchers have synthesized and evaluated a series of novel piperidine-3-carboxamide derivatives, which are structurally analogous to this compound derivatives, as potent Cat K inhibitors.[5][6]

Quantitative Data: Cathepsin K Inhibitory Activities

| Compound ID | Modification on Piperidine Nitrogen | Target | IC50 (µM) | Reference |

| H-1 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.25 | [6] |

| H-8 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.11 | [6] |

| H-9 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.08 | [6] |

| H-11 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.15 | [6] |

| H-16 | (4-methoxyphenyl)sulfonyl | Cathepsin K | 0.12 | [6] |

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

A detailed methodology for assessing the inhibitory activity of compounds against Cathepsin K is as follows:[6]

-

Enzyme Activation: Human recombinant Cathepsin K is pre-incubated in an activation buffer (100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5) for 15 minutes at room temperature.

-

Compound Incubation: The test compounds, dissolved in DMSO, are added to the activated enzyme solution and incubated for 10 minutes at room temperature.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the fluorogenic substrate Z-FR-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).

-

Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway: Mechanism of Action of Cathepsin K Inhibitors

Caption: Inhibition of Cathepsin K by this compound-based compounds prevents bone resorption.

Case Study 2: PPARγ Agonists for Type 2 Diabetes

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. Research into novel PPARγ agonists has explored various chemical scaffolds, including derivatives of piperine, which contains a piperidine moiety.

Quantitative Data: PPARγ Agonistic Activity of Piperine Derivatives

| Compound ID | Description | Target | IC50 (µM) | Reference |

| Rosiglitazone | Positive Control | PPARγ | 5.61 | [7] |

| Piperine | Natural Product Scaffold | PPARγ | 18.35 | [7] |

| 2a | Amino acid-modified piperine derivative | PPARγ | 2.43 | [7] |

| 2t | Amino acid-modified piperine derivative | PPARγ | 1.03 | [7] |

| 3d | Amino acid-modified piperine derivative | PPARγ | 79.32 | [7] |

Experimental Protocol: Fluorescence Polarization (FP)-Based PPARγ Ligand Screening Assay

The following protocol details a competitive binding assay to identify PPARγ agonists:[7]

-

Assay Buffer Preparation: Prepare an assay buffer containing 10 mM HEPES, 150 mM NaCl, and 1 mM EDTA at pH 7.4.

-

Reagent Preparation: Prepare solutions of human recombinant PPARγ protein, a fluorescently labeled PPARγ ligand (the probe), and the test compounds in the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the PPARγ protein, the fluorescent probe, and varying concentrations of the test compounds or a positive control (e.g., rosiglitazone).

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

-

Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in FP. The IC50 values are calculated by plotting the change in FP against the logarithm of the compound concentration.

Signaling Pathway: PPARγ Activation by Piperidine-based Agonists

Caption: Activation of the PPARγ signaling pathway by piperidine-based agonists.

Future Directions: Pharmacophore Modeling and Beyond